molecular formula C22H27N3O B10821100 (R)-3-{2-[4-(3,4-Dimethyl-phenyl)-piperazin-1-yl]-ethyl}-2,3-dihydro-isoindol-1-one

(R)-3-{2-[4-(3,4-Dimethyl-phenyl)-piperazin-1-yl]-ethyl}-2,3-dihydro-isoindol-1-one

Cat. No.: B10821100
M. Wt: 349.5 g/mol
InChI Key: WQEPZBNLBWDIRZ-OAQYLSRUSA-N
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Chemical Reactions Analysis

PD-172939 undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper oxidants, and various solvents such as dichloroethane . The major products formed from these reactions are typically isoindolinone derivatives with different substituents.

Mechanism of Action

PD-172939 exerts its effects by binding to the dopamine D4 receptor and acting as an antagonist. This means that it blocks the receptor’s activity, preventing dopamine from exerting its effects. The molecular targets involved include the dopamine D4 receptor, and the pathways affected are those related to dopamine signaling in the brain .

Comparison with Similar Compounds

PD-172939 can be compared with other dopamine receptor antagonists such as:

    Haloperidol: A well-known antipsychotic that also targets dopamine receptors but has a broader range of activity.

    Clozapine: Another antipsychotic with activity against multiple dopamine receptor subtypes.

    Risperidone: A dopamine antagonist with a similar profile but different receptor binding affinities.

PD-172939 is unique in its high selectivity for the dopamine D4 receptor, which may result in fewer side effects compared to less selective compounds .

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

(3R)-3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C22H27N3O/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21/h3-8,15,21H,9-14H2,1-2H3,(H,23,26)/t21-/m1/s1

InChI Key

WQEPZBNLBWDIRZ-OAQYLSRUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC[C@@H]3C4=CC=CC=C4C(=O)N3)C

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C

Origin of Product

United States

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